Cas no 150517-75-2 (1-(2-fluoro-6-methoxyphenyl)methanamine)

1-(2-fluoro-6-methoxyphenyl)methanamine structure
150517-75-2 structure
Product Name:1-(2-fluoro-6-methoxyphenyl)methanamine
CAS No:150517-75-2
MF:C8H10FNO
MW:155.169505596161
MDL:MFCD00042292
CID:135180
PubChem ID:40786958
Update Time:2025-11-02

1-(2-fluoro-6-methoxyphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-methoxybenzylamine
    • (2-fluoro-6-methoxyphenyl)methanamine
    • Benzenemethanamine,2-fluoro-6-methoxy-
    • RARECHEM AL BW 0472
    • 2-Fluoro-6-methoxybenzenemethanamine
    • (2-Fluoro-6-methoxyphenyl)methylamine
    • Benzenemethanamine, 2-fluoro-6-methoxy- (9CI)
    • Benzenemethanamine, 2-fluoro-6-methoxy-
    • 2-Fluoro-6-methoxy-benzylamine
    • (6-fluoro-2-methoxyphenyl)methylamine
    • PubChem4421
    • KSC526M7H
    • JCXMQSDLDAJYMF-UHFFFAOYSA-N
    • SBB070055
    • VZ24648
    • RP21945
    • CM13539
    • AS06022
    • (2-Fluoro-6-methoxy-p
    • 1-(2-fluoro-6-methoxyphenyl)methanamine
    • SY065760
    • AKOS009624722
    • 150517-75-2
    • (2-Fluoro-6-methoxy-phenyl)methanamine
    • CS-0044942
    • 2-fluoro-6-methoxybenzylamine, AldrichCPR
    • A19828
    • EN300-365018
    • J-509491
    • FT-0643459
    • DTXSID20654569
    • MFCD00042292
    • AB90454
    • SCHEMBL2426746
    • FS-2132
    • DB-043057
    • MDL: MFCD00042292
    • Inchi: 1S/C8H10FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
    • InChI Key: JCXMQSDLDAJYMF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CN)OC

Computed Properties

  • Exact Mass: 155.07500
  • Monoisotopic Mass: 155.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 204.5±25.0 ºC (760 Torr),
  • Flash Point: 77.5±23.2 ºC,
  • Solubility: Slightly soluble (5.4 g/l) (25 º C),
  • PSA: 35.25000
  • LogP: 1.99330

1-(2-fluoro-6-methoxyphenyl)methanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-(2-fluoro-6-methoxyphenyl)methanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:150517-75-2)1-(2-fluoro-6-methoxyphenyl)methanamine
Order Number:A19828
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):217.0/441.0
Email:sales@amadischem.com

Additional information on 1-(2-fluoro-6-methoxyphenyl)methanamine

Recent Advances in the Study of 1-(2-fluoro-6-methoxyphenyl)methanamine (CAS: 150517-75-2) and Its Applications in Chemical Biology and Medicine

The compound 1-(2-fluoro-6-methoxyphenyl)methanamine (CAS: 150517-75-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies involving this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent literature highlights the importance of 1-(2-fluoro-6-methoxyphenyl)methanamine as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a fluorine atom and a methoxy group on the phenyl ring, has been shown to enhance binding affinity and selectivity towards specific biological targets. Several studies have explored its utility in the development of novel inhibitors for enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.

One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 1-(2-fluoro-6-methoxyphenyl)methanamine via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. The study further investigated the compound's role as a building block for the development of selective serotonin reuptake inhibitors (SSRIs), showcasing its potential in the treatment of depression and anxiety disorders.

In addition to its synthetic utility, 1-(2-fluoro-6-methoxyphenyl)methanamine has been evaluated for its direct biological effects. A recent in vitro study revealed its ability to modulate the activity of G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The compound exhibited promising activity as an allosteric modulator, suggesting its potential use in the development of novel therapeutics for GPCR-related diseases.

Furthermore, computational studies have provided insights into the molecular interactions of 1-(2-fluoro-6-methoxyphenyl)methanamine with various biological targets. Molecular docking simulations have identified key binding sites and interactions, facilitating the rational design of derivatives with improved pharmacological properties. These findings underscore the compound's versatility and its potential as a scaffold for drug discovery.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-(2-fluoro-6-methoxyphenyl)methanamine-based compounds. Future research directions may include the exploration of novel synthetic routes, the development of more potent derivatives, and the evaluation of their efficacy in preclinical models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this compound.

In conclusion, 1-(2-fluoro-6-methoxyphenyl)methanamine (CAS: 150517-75-2) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for the development of novel therapeutics. Continued research and innovation in this area are expected to yield significant contributions to the treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:150517-75-2)1-(2-fluoro-6-methoxyphenyl)methanamine
A19828
Purity:99%/99%
Quantity:10g/25g
Price ($):217.0/441.0
Email